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Cat. No.: B152525 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-bromo-1H-indazol-5-amine is a pivotal heterocyclic building block in medicinal chemistry,

serving as a versatile intermediate for the synthesis of a diverse array of bioactive molecules.

[1][2] Its unique structural framework, featuring a fused pyrazole and benzene ring system with

strategically positioned bromine and amine functionalities, allows for facile diversification

through various chemical transformations. This makes it an invaluable scaffold in the discovery

of novel therapeutic agents, particularly in the realm of oncology.[1] The indazole core is a

recognized pharmacophore, and its derivatives have shown a wide spectrum of biological

activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.[3]

This document provides detailed application notes and experimental protocols for the utilization

of 3-bromo-1H-indazol-5-amine in drug discovery, with a focus on its application in the

synthesis of kinase inhibitors.

Key Applications in Drug Discovery
The primary application of 3-bromo-1H-indazol-5-amine in drug discovery lies in its role as a

key intermediate for the synthesis of potent and selective kinase inhibitors.[1] Kinases are a

class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a

hallmark of many diseases, including cancer. The 1H-indazole-3-amine moiety is a known

hinge-binding fragment, effectively interacting with the ATP-binding site of various kinases.[3]
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Derivatives of 3-bromo-1H-indazol-5-amine have been successfully employed to develop

inhibitors for several important cancer targets:

Bcr-Abl Kinase: A series of 1H-indazol-3-amine derivatives have been synthesized and

evaluated for their activity against the Bcr-Abl fusion protein, a key driver in chronic myeloid

leukemia (CML).[4]

Anaplastic Lymphoma Kinase (ALK): The 3-aminoindazole scaffold has served as a starting

point for the development of potent ALK inhibitors, such as Entrectinib, which is used to treat

certain types of non-small cell lung cancer.[4]

Polo-like Kinase 4 (PLK4): Novel indazole-based inhibitors of PLK4, a key regulator of

centrosome duplication, have been developed, showing promise as anti-cancer agents.[5][6]

The bromine atom at the 3-position is particularly advantageous as it provides a reactive

handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

[7][8] This enables the introduction of a wide variety of aryl and heteroaryl substituents,

allowing for the systematic exploration of the chemical space around the indazole core to

optimize potency, selectivity, and pharmacokinetic properties.

Data Presentation
Inhibitory Activity of 3-Aryl-1H-indazol-5-amine
Derivatives
The following table summarizes the in vitro anti-proliferative activity of a series of 1H-indazole-

3-amine derivatives synthesized from 5-bromo-1H-indazol-3-amine against various human

cancer cell lines.[3]
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Compound ID Cancer Cell Line IC50 (µM)[3]

6o
K562 (Chronic Myeloid

Leukemia)
5.15

A549 (Lung) >50

PC-3 (Prostate) >50

Hep-G2 (Hepatoma) >50

HEK-293 (Normal Cell) 33.2

5k Hep-G2 (Hepatoma) 3.32

HEK-293 (Normal Cell) 12.17

Kinase Inhibitory Activity of Indazole Derivatives
The table below presents the kinase inhibitory activity of representative indazole-based

compounds.

Compound Target Kinase IC50 (nM) Reference

Compound 89 Bcr-AblWT 14 [4]

Bcr-AblT315I 450 [4]

Entrectinib (127) ALK 12 [4]

C05 PLK4 < 0.1 [5]

K22 PLK4 0.1 [6]

Experimental Protocols
Protocol 1: Synthesis of 5-bromo-1H-indazol-3-amine
This protocol describes the synthesis of the title intermediate from 5-bromo-2-fluorobenzonitrile.

[3][9]

Reaction Scheme:
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5-bromo-2-fluorobenzonitrile

Reflux, 20 min

Hydrazine Hydrate (80%)

5-bromo-1H-indazol-3-amine
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Figure 1. Synthesis of 5-bromo-1H-indazol-3-amine.

Materials:

5-bromo-2-fluorobenzonitrile

Hydrazine hydrate (80%)

Ethanol

Round-bottom flask

Reflux condenser

Procedure:

To a solution of 5-bromo-2-fluorobenzonitrile (1.0 mmol) in ethanol (20 ml), add hydrazine

hydrate (99%) (10.0 mmol).[10]

Alternatively, 5-bromo-2-fluorobenzonitrile can be directly reacted with hydrazine hydrate

(80%) without a solvent.[3][9]

Heat the reaction mixture to reflux for 20 minutes to 4 hours.[3][10] Monitor the reaction

progress by Thin Layer Chromatography (TLC).
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Upon completion, concentrate the reaction mixture to dryness under reduced pressure.[10]

The resulting solid can be purified by recrystallization from ethanol to afford 5-bromo-1H-

indazol-3-amine as a pale-yellow solid.[10]

Protocol 2: Microwave-Assisted Suzuki-Miyaura Cross-
Coupling
This protocol details the synthesis of 3-aryl-1H-indazol-5-amine derivatives from 3-bromo-1H-
indazol-5-amine using a microwave-assisted Suzuki-Miyaura cross-coupling reaction.[7]
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Reactants Reaction Conditions

3-bromo-1H-indazol-5-amine

Microwave Irradiation

Arylboronic Acid Pd(OAc)2 (catalyst) RuPhos (ligand) K3PO4 (base) Dioxane/H2O (solvent)

3-aryl-1H-indazol-5-amine

Bcr-Abl

Phosphorylated Substrate

ATP -> ADP

Substrate

Downstream Signaling

Cell Proliferation Apoptosis Inhibition

Indazole Derivative

Inhibition
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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